Turosteride
Description
a 5alpha-reductase inhibitor; structure given in first source; RN given refers to the (5alpha,17beta)-isome
Structure
2D Structure
3D Structure
Properties
CAS No. |
137099-09-3 |
|---|---|
Molecular Formula |
C27H45N3O3 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1 |
InChI Key |
WMPQMBUXZHMEFZ-YJPJVVPASA-N |
Isomeric SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C |
Synonyms |
1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea FCE 26073 FCE-26073 turosteride |
Origin of Product |
United States |
Foundational & Exploratory
Turosteride's Interaction with Androgen Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of turosteride's binding affinity to androgen receptors (AR). This compound, a selective inhibitor of 5α-reductase, primarily exerts its therapeutic effects by modulating androgen metabolism rather than by direct receptor interaction. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the biochemical pathways involved.
Executive Summary
This compound is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] Its mechanism of action in androgen-dependent conditions, such as benign prostatic hyperplasia, is primarily attributed to the reduction of intraprostatic DHT levels.[1] Crucially, extensive research has demonstrated that this compound exhibits a negligible binding affinity for the androgen receptor itself.[1][4][5] This high degree of selectivity minimizes the potential for off-target effects that could arise from direct androgen receptor agonism or antagonism.[5]
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for the androgen receptor has been quantified in competitive binding assays. The data clearly indicates a very low affinity, reinforcing its classification as a selective 5α-reductase inhibitor.
| Compound | Target | Parameter | Value | Relative Binding Affinity (RBA) vs. DHT |
| This compound | Rat Prostate Androgen Receptor | IC50 | 84 µM | 0.004% |
| This compound | Human Prostatic 5α-reductase | IC50 | 55 nM | Not Applicable |
| This compound | Rat Prostatic 5α-reductase | IC50 | 53 nM | Not Applicable |
Table 1: this compound Binding and Inhibitory Concentrations. The IC50 value for the androgen receptor is significantly higher than for its primary target, 5α-reductase, indicating a much lower binding affinity for the receptor. The Relative Binding Affinity (RBA) further illustrates this weak interaction compared to the natural ligand, DHT.[1][2][4]
Experimental Protocol: Androgen Receptor Competitive Binding Assay
While the specific protocol used for the initial this compound binding assays is not publicly detailed, a representative methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor is outlined below. This protocol is based on established principles of receptor binding assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Materials:
-
Receptor Source: Cytosolic fraction from rat ventral prostate tissue, known to be rich in androgen receptors.
-
Radioligand: [³H]-R1881 (Methyltrienolone), a synthetic, high-affinity androgen.
-
Reference Compound: Dihydrotestosterone (DHT) for establishing a standard competition curve.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Prostate Cytosol: Rat ventral prostates are homogenized in cold assay buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptors.
-
Saturation Binding (for receptor characterization): To determine the receptor density (Bmax) and dissociation constant (Kd) of the radioligand, increasing concentrations of [³H]-R1881 are incubated with the cytosol. Non-specific binding is determined in the presence of a high concentration of unlabeled DHT.
-
Competitive Binding Assay:
-
A fixed concentration of [³H]-R1881 is incubated with the prostate cytosol.
-
Increasing concentrations of unlabeled this compound (or DHT for the standard curve) are added to compete for binding to the androgen receptor.
-
The reaction is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration or dextran-coated charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Figure 1: Workflow for Androgen Receptor Competitive Binding Assay.
Signaling Pathway Context
This compound's primary impact on androgen signaling is indirect. By inhibiting 5α-reductase, it reduces the cellular concentration of DHT, the most potent natural ligand for the androgen receptor. This leads to a decrease in the activation of the androgen receptor and the subsequent transcription of androgen-responsive genes.
Figure 2: this compound's Indirect Effect on Androgen Signaling.
Conclusion
The available data conclusively demonstrates that this compound is a highly selective inhibitor of 5α-reductase with a very low binding affinity for the androgen receptor. Its therapeutic efficacy is derived from its ability to reduce the production of DHT, thereby attenuating androgen receptor signaling, rather than through direct receptor modulation. This high selectivity is a key feature of its pharmacological profile.
References
- 1. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 137099-09-3 | Benchchem [benchchem.com]
Turosteride's Impact on Intraprostatic Dihydrotestosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turosteride (FCE 26073) is a potent and selective inhibitor of the type II 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to the more biologically active androgen, dihydrotestosterone (DHT). Elevated intraprostatic DHT levels are a key factor in the pathophysiology of benign prostatic hyperplasia (BPH) and are implicated in the progression of certain prostate cancers. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on intraprostatic DHT levels. While this compound was investigated for the treatment of BPH, it was never marketed.[1] The data presented herein is primarily derived from key preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Mechanism of Action: Inhibition of 5-Alpha-Reductase
This compound exerts its pharmacological effect by selectively inhibiting the 5-alpha-reductase enzyme, particularly the type II isozyme which is predominantly found in the prostate gland.[1] This inhibition blocks the conversion of testosterone to DHT within the prostate tissue, thereby reducing the local concentrations of this potent androgen.
Signaling Pathway
The following diagram illustrates the 5-alpha-reductase signaling pathway and the point of intervention for this compound.
Quantitative Data on Intraprostatic DHT Reduction (Preclinical)
The primary preclinical data on this compound's effect on intraprostatic DHT levels comes from a study in adult male rats.[1] The following table summarizes the dose-dependent effects of orally administered this compound over a 20-day period.
| This compound Dose (mg/kg/day) | Reduction in Intraprostatic DHT (%) | Reduction in Ventral Prostate Weight (%) | Change in Intraprostatic Testosterone |
| 3 | 61% | 10% | No significant change |
| 10 | 74% | 33% | No significant change |
| 30 | 78% | 42% | No significant change |
Data sourced from di Salle E, et al. J Steroid Biochem Mol Biol. 1993.[1]
Experimental Protocols
In Vivo Animal Study Protocol (Rat Model)
This protocol is based on the methodology described by di Salle et al. (1993).[1]
Objective: To determine the effect of this compound on intraprostatic DHT levels in a rat model.
Experimental Workflow Diagram:
Materials and Methods:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., 3, 10, and 30 mg/kg/day).
-
-
Drug Administration: this compound administered orally via gavage once daily for 20 consecutive days.[1]
-
Sample Collection: At the end of the treatment period, animals are euthanized. The ventral prostate is immediately excised, trimmed of any adhering tissue, and weighed. Prostatic tissue is then snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Tissue Processing: Frozen prostate tissue is homogenized in a suitable buffer.
Intraprostatic Dihydrotestosterone Measurement
While the specific assay used in the original this compound study was likely a radioimmunoassay (RIA), modern standards favor more specific and sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of LC-MS/MS for Steroid Quantification:
This method involves the chromatographic separation of steroids from the tissue extract followed by their detection and quantification based on their mass-to-charge ratio.
Protocol Outline:
-
Steroid Extraction:
-
Prostate tissue homogenates are subjected to liquid-liquid extraction or solid-phase extraction to isolate the steroid fraction.
-
Internal standards (deuterated analogs of DHT and testosterone) are added to the samples prior to extraction to correct for procedural losses.
-
-
Chromatographic Separation:
-
The extracted steroid sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The different steroids are separated on a C18 column based on their polarity.
-
-
Mass Spectrometric Detection:
-
The separated steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and enter the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of DHT and testosterone, ensuring high selectivity and sensitivity.
-
-
Quantification:
-
The concentration of DHT and testosterone in the sample is determined by comparing the peak area ratios of the endogenous steroids to their respective internal standards against a standard curve.
-
Discussion and Conclusion
Preclinical data from rat models demonstrate that this compound is a potent inhibitor of 5-alpha-reductase, leading to a significant and dose-dependent reduction in intraprostatic DHT levels.[1] This reduction in the key androgenic hormone within the prostate is accompanied by a corresponding decrease in prostate weight, a primary endpoint for assessing the efficacy of treatments for BPH.[1]
An interesting finding from the preclinical studies is that the this compound-induced decrease in intraprostatic DHT was not associated with a significant increase in intraprostatic testosterone levels.[1] This contrasts with some other 5-alpha-reductase inhibitors and may suggest a unique pharmacological profile for this compound.
The lack of human clinical trial data for this compound limits the direct translation of these preclinical findings to clinical efficacy and safety in humans. However, the data presented in this guide provides a valuable foundation for researchers and drug development professionals interested in the pharmacology of 5-alpha-reductase inhibitors and the development of novel therapies for androgen-dependent conditions. The detailed protocols offer a framework for designing and conducting similar preclinical evaluations of new chemical entities targeting the 5-alpha-reductase pathway.
References
An In-depth Technical Guide to the 5α-Reductase Isoform Selectivity of Turosteride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Turosteride's selectivity for the isoforms of 5α-reductase (5AR), the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). Understanding this selectivity is critical for evaluating its therapeutic potential and mechanism of action in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).
Introduction to 5α-Reductase and its Isoforms
The 5α-reductase enzyme family plays a pivotal role in androgen and estrogen metabolism.[1] It catalyzes the irreversible conversion of testosterone to DHT, which is the primary androgen responsible for the initial development and subsequent growth of the prostate gland.[2][3] Three distinct isozymes of 5α-reductase have been identified:
-
5α-Reductase Type 1 (5AR1): Encoded by the SRD5A1 gene, this isoform is predominantly found in non-genital skin, scalp, sebaceous glands, and the liver.[2][4]
-
5α-Reductase Type 2 (5AR2): Encoded by the SRD5A2 gene, 5AR2 is the principal isoform in prostatic tissue, seminal vesicles, and genital skin.[2][3] Its critical role in prostate development makes it a key target for therapeutic intervention in BPH.[5]
-
5α-Reductase Type 3 (5AR3): A third isoform, encoded by the SRD5A3 gene, has also been identified, and some inhibitors like dutasteride and finasteride have been shown to inhibit it in vitro.[5]
The differential expression and function of these isoforms necessitate the development of selective inhibitors to target specific tissues and pathways, thereby maximizing therapeutic efficacy while minimizing potential side effects. This compound is a steroidal 4-azasteroid compound developed as a selective inhibitor of 5α-reductase.[5][6]
Quantitative Analysis of this compound's Isoform Selectivity
This compound demonstrates a clear selective inhibition profile, favoring the 5AR2 isoform over 5AR1. This selectivity is comparable to that of Finasteride, another well-characterized 5AR2-selective inhibitor. In contrast, Dutasteride is a dual inhibitor, potently targeting both 5AR1 and 5AR2.[3][5]
The inhibitory activity is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex, with lower values indicating higher binding affinity. The IC50 value is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
A comparative summary of the inhibitory activity for this compound and other common 5AR inhibitors is presented below.
Table 1: Comparative Inhibitory Activity of 5α-Reductase Inhibitors
| Compound | Target Isoform | Inhibition Constant (Ki) | IC50 | Selectivity (Ki Ratio 5AR1/5AR2) |
|---|---|---|---|---|
| This compound | 5AR1 | 330 nM[7] | - | ~15.2-fold for 5AR2[6] |
| 5AR2 | 21.7 nM[7] | - | ||
| Human Prostatic 5AR | - | 53 - 55 nM[8][9] | ||
| Finasteride | 5AR1 | 108 nM[7] | 360 nM[3][5] | ~14.8-fold for 5AR2 |
| 5AR2 | 7.3 nM[7] | 69 nM[3][5] | ||
| Dutasteride | 5AR1 | - | 7 nM[5] | Dual Inhibitor |
| | 5AR2 | - | 6 nM[5] | |
Data compiled from multiple sources. Note that Ki and IC50 values can vary based on experimental conditions.
The data clearly indicates that this compound is a selective inhibitor of the 5AR type 2 isoform, with approximately 15-fold greater potency against 5AR2 compared to 5AR1.[6][7] Studies have shown this compound acts as a competitive inhibitor versus the testosterone substrate.[7]
Androgen Signaling Pathway and this compound's Point of Intervention
This compound exerts its effect by intervening in the androgen signaling pathway. In target tissues like the prostate, testosterone is locally converted to the more potent DHT by 5AR2. DHT then binds to the androgen receptor (AR), leading to the transcription of genes that regulate cell growth and proliferation. By selectively inhibiting 5AR2, this compound significantly reduces intraprostatic DHT levels, thereby mitigating androgenic stimulation of the prostate.[9]
Experimental Protocols for Determining 5AR Isoform Selectivity
The determination of this compound's selectivity involves robust in vitro assays using recombinant enzymes. The following protocol outlines a standard methodology based on published research.[7][10]
4.1 Objective
To determine the inhibitory potency (Ki or IC50) of this compound against human 5α-reductase type 1 and type 2 isoforms.
4.2 Materials
-
Enzyme Source: Recombinant human 5AR1 and 5AR2 proteins, independently expressed using a system such as the baculovirus-directed insect cell expression system.[7] The enzymes can be used as partially purified microsomal fractions.
-
Substrate: Testosterone.
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: pH-optimized buffer for each isoform (e.g., pH 7.0 for 5AR1, pH 5.5 for 5AR2).[7]
-
Detection System: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification of DHT.[10]
4.3 Experimental Workflow
The workflow involves enzyme expression, the inhibition assay, and subsequent data analysis to calculate inhibitory constants.
4.4 Detailed Procedure
-
Enzyme Preparation: Human 5AR1 and 5AR2 are expressed in a suitable host system. Microsomal fractions containing the membrane-bound enzymes are isolated and protein concentration is determined.
-
Assay Reaction: For each isoform, the microsomal preparation is pre-incubated with varying concentrations of this compound (or vehicle control) in the appropriate pH buffer.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the substrate (testosterone) and the essential cofactor (NADPH).
-
Incubation: The reaction mixtures are incubated at 37°C. The incubation time is chosen to ensure the reaction proceeds within the linear range.
-
Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate), which also serves to extract the steroidal products. An internal standard may be added for accurate quantification.
-
Quantification: The solvent is evaporated, and the residue is reconstituted. The amount of DHT produced is quantified using a validated LC-MS/MS method, which offers high sensitivity and specificity.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve. For determining the Ki and the mechanism of inhibition (e.g., competitive), assays are repeated at multiple substrate concentrations to generate Lineweaver-Burk or Michaelis-Menten plots.[7][11]
Conclusion
The available quantitative data unequivocally establishes this compound as a potent and selective inhibitor of the 5α-reductase type 2 isoform, with a selectivity ratio of approximately 15:1 over the type 1 isoform. This profile is attributed to its action as a competitive inhibitor of testosterone binding. The experimental methodologies required to characterize this selectivity rely on robust in vitro assays using recombinant human enzymes and sensitive analytical techniques like LC-MS/MS. For researchers and drug developers, this high degree of selectivity for the primary prostatic 5AR isoform underscores this compound's targeted mechanism of action for the treatment of BPH and other androgen-dependent conditions.
References
- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 2. Phytochemicals With Anti 5-alpha-reductase Activity: A Prospective For Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cuaj.ca [cuaj.ca]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic parameters and mechanisms of inhibition of rat type 1 and 2 steroid 5alpha-reductases: determinants for different in vivo activities of GI198745 and finasteride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Turosteride's Impact on Systemic Testosterone Concentrations: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turosteride (FCE 26073) is a potent and selective inhibitor of the type II isoform of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] This technical guide provides an in-depth review of the preclinical data available on this compound's impact on systemic and intraprostatic androgen concentrations. While this compound was investigated for the treatment of benign prostatic hyperplasia (BPH), it was never marketed, and as a result, there is a notable absence of publicly available human clinical trial data on its effects on systemic testosterone.[2] This document, therefore, focuses on the robust preclinical evidence derived from in-vitro and in-vivo animal studies to elucidate its mechanism of action and pharmacodynamic effects on testosterone and its metabolites. The data presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and androgen-related pharmacology.
Mechanism of Action
This compound is a 4-azasteroid that functions as a selective inhibitor of 5α-reductase type II.[1] The type II isoform of this enzyme is predominantly found in androgen-sensitive tissues such as the prostate gland, seminal vesicles, and hair follicles.[1] this compound's mechanism involves binding to the 5α-reductase enzyme and inhibiting the conversion of testosterone to DHT. This selective inhibition is crucial as it aims to reduce the local androgenic effects of DHT in target tissues while potentially preserving systemic testosterone levels.[1] Preclinical studies have demonstrated that this compound exhibits a biochemical profile similar to finasteride in its selectivity for the type II isoform of 5α-reductase.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound's inhibition of the testosterone to DHT conversion pathway.
Preclinical Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily characterized through in-vitro enzyme inhibition assays and in-vivo studies in rats. These studies have provided quantitative data on its potency and its effects on androgen concentrations in both the prostate and systemically.
In-Vitro Enzyme Inhibition
This compound has been shown to be a potent inhibitor of both human and rat prostatic 5α-reductase. The half-maximal inhibitory concentrations (IC50) from these studies are summarized in the table below.
| Species | Enzyme Source | IC50 (nM) | Reference |
| Human | Prostatic 5α-reductase | 55 | [1] |
| Rat | Prostatic 5α-reductase | 53 | [1] |
| Dog | Prostatic 5α-reductase | 2200 | [1] |
Table 1: In-Vitro Inhibitory Potency of this compound on 5α-Reductase
In-Vivo Studies in Rats
Oral administration of this compound to adult male rats has demonstrated a dose-dependent effect on intraprostatic DHT levels, with a less pronounced impact on systemic testosterone concentrations.
| This compound Dose (mg/kg/day) | Duration of Treatment | Change in Intraprostatic DHT | Change in Intraprostatic Testosterone | Change in Serum DHT | Change in Serum Testosterone | Reference |
| 3 | 20 days | 61% decrease | No significant change | ~40% reduction (not statistically significant) | Similar to control | [4] |
| 10 | 20 days | 74% decrease | No significant change | ~40% reduction (not statistically significant) | Similar to control | [4] |
| 30 | 20 days | 78% decrease | No significant change | ~40% reduction (not statistically significant) | Similar to control | [4] |
| 50 | 9 weeks | Not Reported | Not Reported | Not Reported | No decrease | [4] |
| 200 | 9 weeks | Not Reported | Not Reported | Not Reported | No decrease | [4] |
Table 2: Effects of Oral this compound Administration on Androgen Concentrations in Adult Male Rats
Notably, a key finding from these preclinical studies is that the reduction in intraprostatic DHT by this compound was not accompanied by a secondary increase in intraprostatic testosterone content, a feature that distinguishes it from some other 5α-reductase inhibitors.[4]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that form the basis of our understanding of this compound's effects.
In-Vitro 5α-Reductase Inhibition Assay
The inhibitory potency of this compound on 5α-reductase was determined using homogenates of prostate tissue from humans, rats, and dogs.
Caption: Experimental workflow for the in-vitro 5α-reductase inhibition assay.
The experimental protocol involved the following steps:
-
Tissue Preparation: Prostate tissues were homogenized in a buffer solution.
-
Incubation: The homogenates were incubated with radiolabeled testosterone ([1,2-³H]testosterone) as a substrate and NADPH as a cofactor.
-
Inhibitor Addition: Various concentrations of this compound were added to the incubation mixture to determine its inhibitory effect.
-
Steroid Extraction: After incubation, the steroids were extracted from the mixture.
-
Chromatography: The extracted steroids were separated using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled testosterone and its metabolites (including DHT) were quantified.
-
IC50 Determination: The concentration of this compound that caused a 50% inhibition of testosterone conversion to DHT was calculated as the IC50 value.
In-Vivo Study in Adult Male Rats
The endocrine effects of this compound were evaluated in adult male rats to understand its impact on androgen levels in a living organism.
Caption: Experimental workflow for the in-vivo study of this compound in adult male rats.
The experimental protocol involved the following steps:
-
Animal Model: Adult male rats were used for the study.
-
Grouping and Dosing: The rats were divided into a control group and several treatment groups, which received daily oral doses of this compound (3, 10, and 30 mg/kg) for 20 consecutive days.
-
Sample Collection: At the end of the treatment period, the animals were sacrificed. Blood samples were collected for serum analysis, and the ventral prostates were excised.
-
Hormone Analysis: The concentrations of testosterone and DHT in the serum and within the prostate tissue were determined using radioimmunoassay (RIA).
-
Data Analysis: The hormone levels in the this compound-treated groups were compared to those of the control group to determine the effects of the drug.
Selectivity Profile
This compound has demonstrated a high degree of selectivity for the 5α-reductase enzyme. Studies have shown no noteworthy binding affinity for androgen, estrogen, progesterone, glucocorticoid, or mineralocorticoid receptors.[1] Furthermore, it does not significantly inhibit other enzymes involved in steroidogenesis, such as C20,22-desmolase, aromatase, or 3β-hydroxysteroid dehydrogenase-isomerase (3β-HSD-I) at physiologically relevant concentrations.[1] This high selectivity minimizes the potential for off-target effects on other hormonal pathways.[1]
Conclusion and Future Directions
The available preclinical data provides a clear picture of this compound as a potent and selective inhibitor of 5α-reductase type II. In-vivo studies in rats have consistently shown that this compound effectively reduces intraprostatic DHT concentrations without causing a significant alteration in systemic testosterone levels. A unique characteristic observed in these preclinical models is the absence of a compensatory rise in intraprostatic testosterone, which may offer a therapeutic advantage.
However, it is crucial to reiterate the significant gap in the literature concerning the effects of this compound in humans. Without clinical trial data, the impact of this compound on systemic testosterone concentrations in a clinical setting remains unknown. Future research, should it be undertaken, would need to focus on well-designed clinical trials to elucidate the pharmacokinetics and pharmacodynamics of this compound in human subjects to ascertain its potential therapeutic utility and its precise effects on the human endocrine system. For now, this guide serves as a comprehensive summary of the foundational preclinical research on this compound.
References
- 1. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a 5 alpha-reductase inhibitor, on the Dunning R3327 rat prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Experiments with Turosteride on LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Turosteride is a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). In androgen-sensitive prostate cancer cell lines like LNCaP, the androgen receptor (AR) signaling pathway plays a crucial role in cell proliferation and survival. By reducing DHT levels, this compound is hypothesized to inhibit AR signaling, leading to decreased cancer cell growth. These application notes provide detailed protocols for investigating the effects of this compound on LNCaP cells, including its impact on cell viability, apoptosis, and the AR signaling pathway. While direct experimental data for this compound on LNCaP cells is limited, the following protocols are based on established methodologies for similar 5α-reductase inhibitors such as Dutasteride and Finasteride.
Data Presentation
The following tables present hypothetical yet representative quantitative data that could be obtained from the described experiments. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: Effect of this compound on LNCaP Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 85.3 ± 4.1 | |
| 5 | 62.1 ± 3.5 | ~10 |
| 10 | 48.7 ± 2.9 | |
| 25 | 30.5 ± 2.2 | |
| 50 | 15.8 ± 1.7 |
Table 2: Effect of this compound on Apoptosis in LNCaP Cells (Annexin V-FITC Assay)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 18.9 ± 2.3 |
| 25 | 35.4 ± 3.1 |
| 50 | 58.1 ± 4.5 |
Table 3: Effect of this compound on Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) Expression (Western Blot Quantification)
| This compound Concentration (µM) | Relative AR Protein Expression (Normalized to Control) | Relative PSA Protein Expression (Normalized to Control) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 10 | 0.65 | 0.42 |
| 25 | 0.38 | 0.18 |
| 50 | 0.15 | 0.05 |
Experimental Protocols
LNCaP Cell Culture
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a suitable density.
Cell Viability (MTT) Assay
Materials:
-
LNCaP cells
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V-FITC) Assay
Materials:
-
LNCaP cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with this compound as described for the viability assay.
-
After the incubation period, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for AR and PSA Expression
Materials:
-
LNCaP cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-AR, anti-PSA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat LNCaP cells with this compound in 6-well plates.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Visualizations
References
Application Note: Quantification of Turosteride in Human Plasma via HPLC-UV
An HPLC method for the quantification of Turosteride in human plasma is a critical tool for pharmacokinetic studies and clinical trials. This document provides a detailed application note and protocol based on established methodologies for researchers, scientists, and drug development professionals.
Introduction this compound is a 5α-reductase inhibitor. To support clinical development and pharmacokinetic studies, a sensitive and specific high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma has been developed and validated.[1] The method involves a multi-step extraction procedure to ensure high purity of the analyte before chromatographic analysis, delivering reliable and reproducible results.
Principle The method employs a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate this compound from the complex plasma matrix.[1] Following extraction, the analyte is separated from endogenous interferences on a reversed-phase C18 (ODS) column using an isocratic mobile phase.[1] Quantification is achieved by monitoring the UV absorbance of the eluate at 210 nm.[1] The method has been validated for linearity, precision, accuracy, and sensitivity.[1]
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile to achieve the target concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.
-
Calibration Standards: Spike blank, drug-free human plasma with known amounts of the working standard solutions to create a set of calibration standards. The typical concentration range for this compound is 5-1000 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards to evaluate the method's precision and accuracy.
2. Sample Preparation Protocol The sample preparation involves a sequential three-step purification process to remove interfering substances from the plasma.[1]
-
Initial Liquid-Liquid Extraction (LLE):
-
Pipette 1 mL of human plasma (calibration standard, QC, or unknown sample) into a clean glass tube.
-
Add a suitable internal standard (if available).
-
Add 5 mL of diethyl ether, cap the tube, and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the residue from the LLE step in a small volume of an appropriate solvent.
-
Condition a CN (cyanopropyl) SPE cartridge by washing it sequentially with methanol and water.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove polar interferences.
-
Elute the this compound from the cartridge using an appropriate elution solvent.
-
Collect the eluate and evaporate to dryness under nitrogen.
-
-
Secondary Liquid-Liquid Partition:
-
Reconstitute the residue from the SPE step.
-
Perform a liquid-liquid partition between n-hexane and acetonitrile to further purify the sample.[1]
-
Collect the acetonitrile layer containing this compound.
-
Evaporate the acetonitrile solution to dryness under a stream of nitrogen.
-
-
Final Reconstitution:
-
Dissolve the final, dry residue in a known volume of the HPLC mobile phase.[1]
-
Vortex briefly to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
-
Caption: Step-by-step workflow for the extraction of this compound from human plasma.
3. HPLC Analysis Protocol The following table outlines the chromatographic conditions for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Reversed-phase ODS (C18), e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water-Acetonitrile-Methanol mixture (Isocratic)[1] |
| Flow Rate | 1.0 mL/min (Typical) |
| Injection Volume | 20 µL (Typical) |
| Column Temperature | Ambient or controlled at 25°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm[1] |
| Run Time | ~10 minutes (Adjust as needed for elution) |
Data and Performance Characteristics
The method demonstrates excellent performance for the quantification of this compound in human plasma.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result |
|---|---|
| Linearity Range | 5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Quantitation (LOQ) | 5 ng/mL[1] |
| Intra-day Precision (CV%) | 0.81% - 13.25%[1] |
| Inter-day Precision (CV%) | < 10.7%[1] |
| Inter-day Accuracy (%) | 97.66% - 98.38%[1] |
Table 3: Precision and Accuracy Data
| Concentration (ng/mL) | Intra-day Precision (%CV)[1] | Inter-day Precision (%CV)[1] | Inter-day Accuracy (%)[1] |
|---|---|---|---|
| Low QC | 13.25 | < 10.7 | 98.38 |
| Mid QC | 0.81 | < 10.7 | 97.66 |
| High QC | (Not Specified) | < 10.7 | (Not Specified) |
Note: The specific concentrations for QC samples were not detailed in the source material but were categorized as low, mid, and high range.[1]
Caption: High-level overview of the analytical workflow for this compound quantification.
Conclusion This HPLC-UV method provides a sensitive, specific, and reliable approach for quantifying this compound in human plasma. The comprehensive sample preparation procedure ensures minimal matrix interference, and the validation data confirms that the method is suitable for supporting pharmacokinetic and clinical studies.[1]
References
Application Notes and Protocols for the Development of a Stable Oral Formulation of Turosteride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of a stable oral dosage form of Turosteride. The protocols and notes are compiled based on established pharmaceutical development practices and available data on this compound and structurally related 4-azasteroid compounds.
Introduction to this compound
This compound is a synthetic 4-azasteroid and a selective inhibitor of the enzyme 5α-reductase type II.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][3] By inhibiting this conversion, this compound effectively reduces DHT levels, which is implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2] this compound was investigated for oral administration in the treatment of BPH.[2][3]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing an effective and stable oral formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | PubChem CID: 65986 |
| Molecular Formula | C₂₇H₄₅N₃O₃ | [1] |
| Molecular Weight | 459.7 g/mol | [1] |
| Appearance | Assumed to be a crystalline solid, similar to other 4-azasteroids like Finasteride which is a white crystalline powder. | [4] |
| Solubility | Practically insoluble in water. Freely soluble in chloroform and lower alcohol solvents (inferred from Finasteride data). | [4] |
| Melting Point | Near 250°C (inferred from Finasteride data). | [4] |
Proposed Formulation Strategy
Given this compound's poor aqueous solubility, a formulation strategy aimed at enhancing its dissolution rate is recommended. A conventional immediate-release tablet manufactured by direct compression or wet granulation is a suitable starting point. The selection of excipients will be critical to ensure compatibility and stability. Based on the marketed formulation of Finasteride, a similar 4-azasteroid, a potential starting formulation for a this compound tablet is outlined in Table 2.[4][5]
Table 2: Proposed Starting Formulation for this compound Immediate-Release Tablets
| Component | Function | Proposed Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 1-10 |
| Lactose Monohydrate | Diluent/Filler | 60-80 |
| Microcrystalline Cellulose | Diluent/Binder/Disintegrant | 10-20 |
| Croscarmellose Sodium | Superdisintegrant | 1-5 |
| Sodium Lauryl Sulfate | Wetting Agent/Solubilizer | 0.5-2 |
| Magnesium Stearate | Lubricant | 0.5-1 |
| Opadry® (or similar) | Film Coating | 2-4 |
Experimental Protocols
The following section details the experimental protocols necessary to develop and validate a stable oral formulation of this compound.
Experimental Workflow
The overall workflow for developing a stable this compound formulation is depicted in the following diagram.
Protocol 1: Forced Degradation Studies
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50 v/v). Also, prepare solid samples of this compound powder.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the this compound solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the this compound solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a developed stability-indicating HPLC method (see below for a starting method).
-
For solid samples, dissolve in a suitable solvent before analysis.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify any major degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Table 3: Expected Outcomes of Forced Degradation Studies
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Moderate to High | Hydrolysis of the urea and amide functionalities. |
| Base Hydrolysis | High | Hydrolysis of the urea and amide functionalities. |
| Oxidation | Moderate | Oxidation of the steroid backbone. |
| Thermal | Low to Moderate | Isomerization or other heat-induced rearrangements. |
| Photolytic | Low to Moderate | Photochemical reactions of the chromophores. |
Protocol 2: Excipient Compatibility Studies
Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients to select appropriate components for the final formulation.
Methodology:
-
Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each selected excipient (from Table 2) in a 1:1 ratio by weight. Also, prepare a sample of pure this compound as a control.
-
Storage Conditions: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature (25°C/60% RH) for a predefined period (e.g., 4 weeks).
-
Sample Analysis:
-
At initial, 2-week, and 4-week time points, analyze the samples for:
-
Physical Appearance: Observe for any changes in color, caking, or liquefaction.
-
Chemical Purity: Analyze by the developed stability-indicating HPLC method to quantify this compound and detect any new degradation products.
-
-
-
Data Evaluation:
-
Compare the purity of this compound in the binary mixtures with the control sample.
-
An increase in the degradation of this compound or the appearance of new degradation peaks in the presence of an excipient indicates potential incompatibility.
-
Protocol 3: Dissolution Testing
Objective: To evaluate the in vitro release profile of this compound from the formulated tablets.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid). The addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions due to the poor solubility of this compound.
-
Test Conditions:
-
Paddle Speed: 50 rpm.
-
Temperature: 37 ± 0.5°C.
-
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh dissolution medium.
-
Sample Analysis: Filter the samples and analyze for this compound concentration using the validated HPLC method or a validated UV-Vis spectrophotometric method.
-
Data Evaluation:
-
Calculate the cumulative percentage of this compound dissolved at each time point.
-
Plot the dissolution profile (cumulative % drug released vs. time).
-
The goal for an immediate-release formulation is typically >80% drug release within 30-45 minutes.
-
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of 5α-reductase type II. This enzyme is crucial in the androgen signaling pathway for the conversion of testosterone to dihydrotestosterone (DHT).
Disclaimer: The information provided in these application notes and protocols is intended for guidance and research purposes only. The specific experimental conditions may require optimization based on the observed results. All work should be conducted in accordance with relevant regulatory guidelines and safety procedures.
References
- 1. This compound | 137099-09-3 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Measuring Turosteride Inhibition of Testosterone to Dihydrotestosterone (DHT) Conversion In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Turosteride is a selective inhibitor of the 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, 5-alpha-dihydrotestosterone (DHT).[1] This conversion is a key step in the androgen signaling pathway and has been implicated in the pathophysiology of various androgen-dependent conditions. The following application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of this compound on this enzymatic conversion.
Two primary methods are detailed: a biochemical assay using rat liver microsomes as a source of 5-alpha-reductase and a cell-based assay utilizing the human prostate cancer cell line LNCaP, which endogenously expresses the enzyme.
Signaling Pathway
The conversion of testosterone to DHT is a critical step in androgen signaling. This pathway is illustrated below.
References
Application Notes: Analytical Techniques for Detecting Turosteride Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Turosteride is a potent inhibitor of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] Its action makes it a subject of interest in clinical research for androgen-dependent conditions and a substance monitored in anti-doping programs. The detection of this compound and its metabolites in urine is crucial for pharmacokinetic studies, monitoring compliance, and ensuring fair athletic competition.
These application notes provide detailed protocols and methodologies for the detection and quantification of this compound metabolites in human urine using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound Metabolism and Mechanism of Action
This compound exerts its effect by inhibiting 5α-reductase, thereby reducing DHT levels in target tissues like the prostate.[1] While specific metabolic pathways for this compound are not extensively detailed in public literature, the metabolism of other 5α-reductase inhibitors like finasteride and dutasteride is well-characterized.[2][3] Metabolism primarily occurs in the liver via cytochrome P450 enzymes, involving hydroxylation and carboxylation, followed by excretion in urine and feces.[3] Urinary metabolites are often found as glucuronide or sulfate conjugates.
Caption: Mechanism of action of this compound as a 5α-reductase inhibitor.
Analytical Techniques and Protocols
The primary methods for detecting steroid metabolites in urine are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity, selectivity, and ability to analyze conjugated metabolites with minimal sample preparation. GC-MS is a robust technique but typically requires derivatization to improve the volatility of the analytes.[4][5]
Experimental Protocol 1: Urine Sample Preparation
Proper sample collection and preparation are critical to ensure the accuracy and reproducibility of results.
1. Sample Collection and Storage:
-
Collection: Collect mid-stream urine samples in a sterile, disposable container.[6] First morning urine is often preferred due to its higher concentration.[6]
-
Storage: For best results, analyze fresh urine within a few hours.[7] If analysis is delayed, samples should be frozen at -20°C or below to minimize degradation of metabolites.[2]
2. Enzymatic Hydrolysis:
-
Objective: To cleave glucuronide and sulfate conjugates, releasing the free form of the metabolites for easier extraction and analysis. This step is crucial for comprehensive metabolite profiling.[8][9]
-
Procedure:
-
Pipette 2-3 mL of urine into a glass tube.
-
Add an appropriate internal standard.
-
Adjust the pH to ~5.2 using an acetate buffer.
-
Add β-glucuronidase enzyme (from E. coli or Helix pomatia).
-
Incubate the mixture at 55-60°C for 1-3 hours.
-
Cool the sample to room temperature before proceeding to extraction.
-
3. Extraction:
-
Objective: To isolate and concentrate the analytes from the complex urine matrix, removing interfering substances.
-
Method A: Solid-Phase Extraction (SPE) [8][10]
-
Condition a mixed-mode cation exchange (e.g., OASIS MCX) SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and polar interferences.
-
Elute the analytes with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Method B: Liquid-Liquid Extraction (LLE) [11]
-
Add 4-5 mL of an organic solvent (e.g., ethyl acetate or a mixture of n-pentane and diethyl ether) to the hydrolyzed urine.
-
Vortex vigorously for 10-15 minutes to facilitate extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute as in the SPE method.
-
Caption: General workflow for urine sample preparation.
Experimental Protocol 2: LC-MS/MS Analysis
This method is highly suited for the sensitive and specific quantification of this compound metabolites.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[8][9][10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. (e.g., 5% B to 95% B over 8 minutes).
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+), as nitrogen-containing steroid derivatives ionize well in this mode.[4][8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8]
-
Ion Transitions: Specific MRM transitions for this compound and its expected metabolites (e.g., hydroxylated forms) would need to be determined by infusing pure standards.
-
Caption: Workflow for LC-MS/MS analysis using a triple quadrupole instrument.
Experimental Protocol 3: GC-MS Analysis
A classic and reliable method for steroid analysis, often used for confirmation.
-
Derivatization:
-
Objective: To increase the volatility and thermal stability of the steroid metabolites for gas-phase analysis.
-
Procedure: After extraction and evaporation, add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH₄I and dithiothreitol).[5] Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Instrumentation: A Gas Chromatograph coupled to a single or triple quadrupole mass spectrometer.[12]
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C, ramping to 300°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for screening or tandem MS (SRM) for higher selectivity and sensitivity.[12]
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for analytical methods used to detect 5α-reductase inhibitors and other anabolic steroids in urine. These values serve as a benchmark for method validation.
| Parameter | LC-MS/MS | GC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | 1.0 - 5.0 ng/mL | [5][8][11] |
| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/mL | 2.5 - 10 ng/mL | [5][8] |
| Linearity Range | 0.5 - 500 ng/mL | 5 - 250 ng/mL | [5][9][11] |
| Recovery (%) | > 75% | > 85% | [8][9] |
| Precision (Intra-day, %RSD) | < 5.3% | < 5% | [9][11] |
| Precision (Inter-day, %RSD) | < 10% | < 8% | [8][9] |
Note: Method performance parameters are highly dependent on the specific analyte, matrix, and instrumentation used. The values presented are representative based on published methods for similar compounds.[5][8][9][11] Validation according to regulatory guidelines (e.g., WADA, ISO 17025) is mandatory for accredited laboratories.[8]
References
- 1. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anis.au.dk [anis.au.dk]
- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation for general urine testing [synappsehealth.com]
- 7. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of 5α-reductase inhibitors by UPLC-MS/MS: Application to the definition of the excretion profile of dutasteride in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of anabolic steroids in human urine by automated in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
Troubleshooting & Optimization
troubleshooting Turosteride variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Turosteride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (FCE 26073) is a selective inhibitor of the 5α-reductase enzyme.[1][2] Its primary mechanism of action is to block the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[3][4] this compound specifically targets the type II isoform of 5α-reductase, which is predominantly found in the prostate gland and hair follicles.[2][3] This targeted action leads to a reduction in intraprostatic DHT levels.[3][4]
Q2: What are the key differences between this compound and other 5α-reductase inhibitors like Finasteride and Dutasteride?
A2: this compound, similar to Finasteride, is a selective inhibitor of the type II isoform of 5α-reductase.[2][5] It has been shown to have about a 15-fold greater selectivity for the type II isoenzyme over the type I isoform.[2][3] In contrast, Dutasteride is a dual inhibitor, targeting both type I and type II 5α-reductase enzymes.[6] One peculiar characteristic of this compound observed in rat studies is that the reduction in prostatic DHT is not accompanied by a secondary increase in testosterone content within the prostate, a phenomenon that can be seen with other inhibitors like Finasteride.[4]
Q3: Why am I observing inconsistent levels of DHT suppression in my experiments?
A3: Inconsistent DHT suppression can arise from several factors. Dose-dependent effects are significant; for instance, in rats, oral daily doses of 3, 10, and 30 mg/kg resulted in intraprostatic DHT reductions of 61%, 74%, and 78%, respectively.[3][4] The experimental model and species can also contribute to variability. The inhibitory potency (IC50) of this compound varies across species, with reported values of 55 nM for human and 53 nM for rat prostatic 5α-reductase, but 2.2 µM for the dog enzyme.[1][3] Ensure consistent dosing, appropriate species selection, and validated measurement techniques for DHT.
Q4: My in vitro results with this compound are not translating to the expected in vivo outcomes. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common in drug research. For this compound, this could be related to its pharmacokinetic and pharmacodynamic properties, which are not extensively detailed in available literature but can be inferred from related compounds like Finasteride.[7][8] Factors such as oral absorption, distribution to target tissues, metabolism by the liver, and elimination can all influence the effective concentration of this compound at the site of action in a living organism.[7][8] Additionally, the complexity of the in vivo environment, including feedback mechanisms in the endocrine system, can lead to outcomes that are not predicted by simpler in vitro models.
Troubleshooting Guides
Issue 1: High Variability in Prostate Weight Reduction in Animal Models
-
Potential Cause 1: Inconsistent Dosing or Bioavailability.
-
Troubleshooting Step: Verify the formulation and administration route of this compound. For oral administration, consider the potential impact of food on absorption, as this can affect bioavailability.[8] Ensure accurate and consistent dosing across all animals.
-
-
Potential Cause 2: Animal Strain and Age.
-
Troubleshooting Step: Different strains of the same species can exhibit metabolic variations. The age of the animals can also influence hormonal baselines and drug response. Standardize the strain, age, and weight of the animals used in your studies.
-
-
Potential Cause 3: Duration of Treatment.
Issue 2: Unexpected Effects on Serum Testosterone Levels
-
Potential Cause 1: Compensatory Hormonal Feedback.
-
Troubleshooting Step: Inhibition of DHT production can sometimes lead to a slight increase in serum testosterone as the body attempts to compensate. While some studies on this compound reported no significant change in serum testosterone, this is a known effect of 5α-reductase inhibitors.[4][9] Monitor other hormones in the hypothalamic-pituitary-gonadal axis, such as luteinizing hormone (LH), to understand the full endocrine response.
-
-
Potential Cause 2: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: Although this compound is highly selective for 5α-reductase type II, extremely high concentrations could potentially interact with other enzymes.[3] Ensure that the doses used are within the established effective range and perform dose-response studies to identify the optimal concentration.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on 5α-Reductase
| Species | Enzyme Source | IC50 |
| Human | Prostatic 5α-reductase | 55 nM |
| Rat | Prostatic 5α-reductase | 53 nM |
| Dog | Prostatic 5α-reductase | 2.2 µM |
Table 2: In Vivo Efficacy of this compound in Rats
| Daily Oral Dose | Ventral Prostate Weight Reduction | Intraprostatic DHT Reduction |
| 3 mg/kg | 10% | 61% |
| 10 mg/kg | 33% | 74% |
| 30 mg/kg | 42% | 78% |
Data from a 20-day study in adult male rats.[4]
Table 3: Effect of this compound on Dunning R3327 Rat Prostatic Carcinoma Growth
| Treatment | Dosage | Tumor Growth Reduction |
| This compound | 50 mg/kg/day | Ineffective |
| This compound | 200 mg/kg/day | 45% |
| Flutamide | 25 mg/kg/day | 70% |
| Leuprolide | 300 µ g/rat (every 3 weeks) | 77% |
| Castration | N/A | 85% |
Data from a 9-week study.[9]
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Inhibition Assay
This protocol is a generalized procedure based on common methodologies for assessing 5α-reductase inhibition.
-
Enzyme Preparation:
-
Assay Mixture:
-
Incubation and Extraction:
-
Analysis:
-
Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled DHT produced to determine the rate of enzyme activity.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 137099-09-3 | Benchchem [benchchem.com]
- 4. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Finasteride | Semantic Scholar [semanticscholar.org]
- 8. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a 5 alpha-reductase inhibitor, on the Dunning R3327 rat prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Turosteride Resistance in Prostate Cancer Research
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming Turosteride resistance in prostate cancer cell lines. For the purpose of this guide, "this compound" is used as a representative second-generation androgen receptor (AR) antagonist, with resistance mechanisms and circumvention strategies based on well-documented research for drugs like Enzalutamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in prostate cancer cell lines?
A1: Resistance to this compound, a potent androgen receptor (AR) antagonist, can emerge through several molecular mechanisms. The most common mechanisms observed in vitro include:
-
AR Amplification and Overexpression: The cancer cells produce significantly more AR protein, which can render the standard concentration of this compound ineffective.
-
AR Splice Variants: The emergence of constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain (LBD) where this compound acts, leading to ligand-independent AR signaling.
-
Upregulation of Bypass Pathways: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival and proliferation independently of AR signaling.
-
Increased Steroidogenesis: Cancer cells can develop the ability to synthesize their own androgens from cholesterol, thereby outcompeting this compound at the LBD.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration.
Q2: How can I confirm that my prostate cancer cell line has developed resistance to this compound?
A2: Confirmation of resistance involves a multi-step process:
-
Dose-Response Curve Shift: The most direct method is to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant line versus the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate resistance.
-
Western Blot Analysis: Check for molecular markers of resistance. Increased expression of total AR, the presence of AR-V7, and elevated phosphorylation of Akt (p-Akt) are common indicators.
-
Gene Expression Analysis: Use qPCR or RNA-seq to measure the mRNA levels of AR, AR splice variants, and genes downstream of the AR, such as PSA (KLK3). In resistant cells, PSA expression may remain high despite this compound treatment.
Q3: What are some initial strategies to overcome this compound resistance in my cell line models?
A3: Initial approaches to circumvent resistance often involve combination therapies targeting the identified resistance mechanism:
-
For AR Overexpression: Consider using newer AR-degrading agents (PROTACs) or combination with drugs that inhibit AR transcription.
-
For AR-V7 Expression: Since AR-V7 lacks the LBD, this compound will be ineffective. A potential strategy is to use drugs that target the N-terminal domain of the AR or inhibitors of downstream effectors.
-
For Bypass Pathway Activation: If the PI3K/Akt pathway is activated, a combination of this compound with a PI3K inhibitor (e.g., Buparlisib) or an Akt inhibitor (e.g., Ipatasertib) can be effective.
-
For Intratumoral Androgen Synthesis: Combining this compound with an androgen synthesis inhibitor, such as Abiraterone Acetate, could be a viable strategy.
Troubleshooting Guides
Problem 1: I am trying to generate a this compound-resistant cell line, but the cells are dying or not adapting.
Possible Cause & Solution:
-
Initial Drug Concentration is Too High: Starting with a high dose of this compound can cause widespread cell death before resistance mechanisms can develop.
-
Solution: Begin with a low concentration of this compound (e.g., near the IC20) and gradually increase the dose in a stepwise manner over several months. This "dose escalation" method allows the small population of resistant cells to adapt and proliferate.
-
-
Cell Line Characteristics: Some prostate cancer cell lines (e.g., LNCaP) are highly sensitive to androgen deprivation and may not easily develop resistance.
-
Solution: Consider using a different cell line model, such as C4-2B or VCaP, which are known to more readily develop resistance to AR antagonists.
-
-
Inconsistent Culture Conditions: Fluctuations in media, serum, or CO2 levels can stress the cells and interfere with the selection process.
-
Solution: Maintain highly consistent cell culture conditions and carefully document every step. Ensure the this compound stock solution is stable and freshly diluted for each media change.
-
Problem 2: My resistant cell line shows no response to a combination therapy that was expected to work (e.g., this compound + PI3K inhibitor).
Possible Cause & Solution:
-
Multiple Resistance Mechanisms: The cells may have developed more than one resistance pathway. While you are inhibiting the PI3K pathway, another mechanism (e.g., AR-V7 expression) might be driving proliferation.
-
Solution: Perform a comprehensive molecular characterization of your resistant line. Use Western blot and qPCR to check for AR splice variants, AR amplification, and other potential bypass pathways. This may reveal that a triple combination or a different drug class is needed.
-
-
Suboptimal Drug Concentration: The concentration of the second drug (the PI3K inhibitor) may be insufficient to inhibit its target effectively in your specific cell line.
-
Solution: Perform a dose-response experiment for the PI3K inhibitor alone on your resistant cell line to determine its IC50. Use this information to design a combination study with appropriate concentrations.
-
-
Drug Synergy vs. Additivity: The two drugs may not be synergistic.
-
Solution: Use a synergy quantification method, such as the Chou-Talalay method (calculating a Combination Index), to formally assess if the drug combination is synergistic, additive, or antagonistic in your cell model.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Prostate Cancer Cell Lines
| Cell Line | Condition | This compound IC50 (µM) | Fold Resistance |
| LNCaP | Parental (Sensitive) | 1.2 ± 0.3 | - |
| LNCaP-TR | This compound-Resistant | 15.8 ± 2.1 | 13.2x |
| VCaP | Parental (Sensitive) | 0.8 ± 0.1 | - |
| VCaP-TR | This compound-Resistant | 11.5 ± 1.9 | 14.4x |
Table 2: Example Cell Viability Data for a Combination Therapy Study in this compound-Resistant (LNCaP-TR) Cells
| Treatment Group | Concentration | % Cell Viability (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 100% |
| This compound | 10 µM | 92% ± 5% |
| PI3K Inhibitor (PI-103) | 1 µM | 75% ± 6% |
| This compound + PI-103 | 10 µM + 1 µM | 31% ± 4% |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Prostate Cancer Cell Line
-
Baseline Characterization: Culture the parental prostate cancer cell line (e.g., LNCaP) in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Determine the baseline IC50 of this compound for this parental line.
-
Initiation of Treatment: Seed the parental cells at a low density. Begin continuous treatment with this compound at a concentration equal to the IC20.
-
Dose Escalation: When the cells resume a normal growth rate (typically after 2-3 weeks), subculture them and increase the this compound concentration by a factor of 1.5-2.0.
-
Monitoring: Monitor the cells for changes in morphology and growth rate. Perform regular cell viability assays to track the shift in the IC50 value.
-
Maintenance: Repeat the dose escalation step over a period of 6-12 months until the cells can proliferate in a high concentration of this compound (e.g., 10-20 µM).
-
Validation: Once a resistant population is established, validate it by comparing its IC50 to the parental line. Characterize the molecular phenotype via Western blot (for AR, p-Akt) and qPCR (for KLK3, AR-V7).
-
Cryopreservation: Freeze multiple vials of the validated resistant cell line at a low passage number for future experiments.
Protocol 2: Western Blot Analysis for AR and p-Akt
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total AR, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Visualizations: Signaling Pathways and Workflows
Caption: Key signaling pathways involved in this compound action and resistance.
Caption: Workflow for generating and validating a resistant cell line.
minimizing off-target binding of Turosteride in cellular assays
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing off-target binding of Turosteride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the 5α-reductase enzyme, specifically the type II isoform.[1][2][3] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). By inhibiting this conversion, this compound effectively reduces DHT levels in target tissues like the prostate gland.[1][4]
Q2: How selective is this compound for 5α-reductase type II?
A2: this compound exhibits a significant and selective inhibitory action on the 5α-reductase enzyme.[1][5] It has been shown to be approximately 15-fold more selective for the type II isoenzyme over the type I isoform.[1][2]
Q3: What is the known off-target binding profile of this compound?
A3: this compound has a very low affinity for other steroid receptors. Studies have shown no noteworthy binding to androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors at relevant concentrations.[1][6] This high specificity minimizes the potential for off-target effects on other hormonal pathways.[1]
Q4: Can off-target effects still be an issue in my cellular assay?
A4: Yes. While this compound has high biochemical specificity, issues in cellular assays can still arise from non-specific binding to other cellular components, plastics, or interactions with assay reagents. It's crucial to follow best practices to minimize these effects and ensure your results accurately reflect the on-target activity of this compound.
Q5: What are some initial steps I can take to minimize non-specific binding in my assay?
A5: To reduce non-specific binding, consider optimizing your assay conditions. This can include adjusting the pH of your buffers, increasing the salt concentration to reduce charge-based interactions, and including blocking agents like Bovine Serum Albumin (BSA) in your assay medium.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in a cell-based assay | 1. Non-specific binding of this compound to cell culture plates or cellular components. 2. Sub-optimal assay buffer composition. 3. Cell health and viability issues. | 1. Pre-treat plates with a blocking agent (e.g., 1% BSA). Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in your wash buffers.[7][8][9]2. Optimize buffer pH and salt concentration.[7] Test different blocking agents like casein if BSA is not effective.[9]3. Ensure cells are healthy and not overgrown. Perform a cell viability assay in the presence of this compound to rule out cytotoxicity-induced artifacts. |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Inconsistent cell density or passage number. 3. Incubation time and temperature fluctuations. | 1. Prepare fresh stock solutions of this compound and use a consistent solvent. Perform a concentration-response curve in every experiment.2. Maintain a consistent cell seeding density and use cells within a defined passage number range.3. Strictly control incubation times and temperatures. |
| Lower than expected potency (IC50) | 1. Binding of this compound to serum proteins in the culture medium. 2. Degradation of this compound. | 1. Consider reducing the serum concentration in your cell culture medium during the experiment or using charcoal-stripped serum to remove endogenous steroids.[10]2. Protect this compound stock solutions from light and store them at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Unexpected cellular phenotype | 1. Off-target effects unrelated to steroid receptor binding. 2. Cell line-specific responses. | 1. Include appropriate negative controls (e.g., vehicle-only) and positive controls (e.g., another known 5α-reductase inhibitor like Finasteride).[6] Use structurally unrelated inhibitors to confirm the observed phenotype is due to 5α-reductase inhibition.2. Be aware that cellular responses to 5α-reductase inhibitors can be cell-line specific.[10] Test your hypothesis in multiple cell lines if possible. |
Quantitative Data
Table 1: this compound Inhibitory Activity
| Target | Species | IC50 | Reference(s) |
| Prostatic 5α-reductase | Human | 55 nM | [4][5][6] |
| Prostatic 5α-reductase | Rat | 53 nM | [4][5][6] |
| Prostatic 5α-reductase | Dog | 2.2 µM | [6] |
Table 2: this compound Off-Target Binding Affinity
| Receptor/Enzyme | Relative Binding Affinity (RBA) or IC50 | Reference(s) |
| Androgen Receptor | 0.004% | [1][6] |
| Estrogen Receptor | ≤ 0.005% | [1][6] |
| Progesterone Receptor | < 0.005% | [1][6] |
| Glucocorticoid Receptor | < 0.01% | [1][6] |
| Mineralocorticoid Receptor | < 0.03% | [1][6] |
| Adrenal C20,22-desmolase | IC50 254 µM | [6] |
| Human Placental Aromatase | IC50 > 100 µM | [6] |
| Human Placental 5-ene-3β-hydroxysteroid dehydrogenase-isomerase (3β-HSD-I) | IC50 2.5 µM | [6] |
Experimental Protocols
Protocol 1: Whole-Cell 5α-Reductase Activity Assay
This protocol is designed to measure the ability of this compound to inhibit the conversion of testosterone to DHT in intact cells.
Materials:
-
Androgen-responsive human cell line (e.g., LNCaP, SZ95 sebocytes)[1]
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Charcoal-stripped fetal bovine serum
-
Testosterone
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
DHT and Testosterone ELISA kits or LC-MS/MS analysis
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in multi-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a medium containing charcoal-stripped serum for 24 hours to reduce endogenous androgens.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Substrate Addition: Add testosterone to the medium at a final concentration at or below the Km for 5α-reductase.
-
Incubation: Incubate for a predetermined time (e.g., 4-24 hours) to allow for the conversion of testosterone to DHT.
-
Cell Lysis and Hormone Extraction: Wash the cells with PBS, then lyse the cells and extract the steroids according to the ELISA kit or LC-MS/MS protocol.
-
Quantification: Measure the concentration of DHT and testosterone.
-
Data Analysis: Calculate the percent inhibition of DHT production at each this compound concentration and determine the IC50 value.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of androgen-sensitive cells.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP)[1]
-
Cell culture medium
-
Charcoal-stripped fetal bovine serum
-
DHT
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate in a medium containing charcoal-stripped serum.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of DHT to stimulate proliferation. Include controls for vehicle only and DHT only.
-
Incubation: Incubate the plates for 72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the DHT-only control and determine the effect of this compound on cell proliferation.
Visualizations
References
- 1. This compound | 137099-09-3 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. biossusa.com [biossusa.com]
- 9. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The direct inhibitory effect of dutasteride or finasteride on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Alpha-Reductase Activity Assays with Turosteride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in 5-alpha-reductase activity assays using Turosteride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the 5-alpha-reductase enzyme.[1] This enzyme is responsible for the conversion of testosterone into the more potent androgen, 5-alpha-dihydrotestosterone (DHT). By inhibiting this enzyme, this compound effectively reduces the levels of DHT in tissues where 5-alpha-reductase is active.
Q2: What are the reported IC50 values for this compound against 5-alpha-reductase?
A2: this compound has been shown to inhibit both human and rat prostatic 5-alpha-reductase with similar potency. The reported IC50 values are typically in the nanomolar range, indicating a high affinity for the enzyme.
| Enzyme Source | IC50 Value (nM) |
| Human Prostatic 5-alpha-reductase | 55 |
| Rat Prostatic 5-alpha-reductase | 53 |
Data sourced from multiple studies.[2][3]
Q3: Why is optimizing incubation time crucial for this assay?
A3: Optimizing the incubation time is critical to ensure that the assay is measuring the initial velocity of the enzymatic reaction. If the incubation time is too short, the product formation may be too low to detect accurately. Conversely, if the incubation is too long, the reaction rate may decrease due to substrate depletion, product inhibition, or enzyme instability, leading to an underestimation of the enzyme's activity and the inhibitor's potency.
Q4: What is the difference between pre-incubation and incubation time?
A4:
-
Pre-incubation Time: This is the period where the enzyme (5-alpha-reductase) and the inhibitor (this compound) are incubated together before the addition of the substrate (testosterone). This step allows the inhibitor to bind to the enzyme and reach a steady state of inhibition.
-
Incubation Time (Reaction Time): This is the period after the substrate is added to the enzyme-inhibitor mixture, during which the enzymatic reaction proceeds. The amount of product formed during this time is measured to determine the enzyme's activity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Possible Cause: Inconsistent or suboptimal pre-incubation and incubation times. The apparent potency of an inhibitor can be influenced by the time allowed for it to bind to the enzyme and the duration of the enzymatic reaction.
Solutions:
-
Optimize Pre-incubation Time: To ensure that the binding of this compound to 5-alpha-reductase has reached equilibrium, a pre-incubation step is recommended. A typical starting point is 15 minutes. To optimize this, you can perform a time-course experiment where the enzyme and inhibitor are pre-incubated for varying durations (e.g., 5, 10, 15, 20, 30 minutes) before initiating the reaction. The optimal pre-incubation time is the shortest duration after which the measured IC50 value remains constant.
-
Determine the Linear Range of the Reaction: The enzymatic reaction should be linear with respect to time under your assay conditions. To determine this, perform a time-course experiment without any inhibitor. Measure the product formation at several time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes). The optimal incubation time for your main experiments should fall within the linear range of this curve.
Example of a Time-Course Experiment to Determine Linear Range:
| Incubation Time (minutes) | Product Formed (pmol) |
| 0 | 0 |
| 5 | 15.2 |
| 10 | 30.1 |
| 15 | 44.8 |
| 20 | 59.5 |
| 30 | 70.3 |
| 45 | 72.1 |
| 60 | 72.5 |
Issue 2: No or Very Low Inhibition Observed with this compound
Possible Cause: The incubation time for the enzymatic reaction may be too long, leading to substrate depletion in the uninhibited control wells. This can make it appear as though the inhibitor is less effective than it actually is.
Solution:
-
Shorten the Incubation Time: Re-evaluate the linear range of your assay as described in Issue 1. Choose an incubation time that is well within the initial linear phase of the reaction. This will ensure that the uninhibited enzyme is still working at a constant rate, providing a true baseline for calculating the percentage of inhibition.
Issue 3: Inconsistent Results Between Different Isozymes of 5-Alpha-Reductase
Possible Cause: The two main isozymes of 5-alpha-reductase (Type 1 and Type 2) have different optimal pH ranges. Using a single buffer system may not be optimal for both.
Solution:
-
Optimize pH for Each Isozyme: When studying the effect of this compound on a specific isozyme, ensure that the assay buffer is at the optimal pH for that particular enzyme.
-
Type 1 5-alpha-reductase: Optimal pH is in the range of 6.0-8.5.
-
Type 2 5-alpha-reductase: Optimal pH is in the range of 5.0-5.5.
-
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time (Linear Range)
-
Prepare a reaction mixture containing the 5-alpha-reductase enzyme preparation and the necessary co-factors (e.g., NADPH) in the appropriate assay buffer.
-
Initiate the reaction by adding the substrate (e.g., testosterone).
-
At various time points (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes), stop the reaction in separate tubes or wells.
-
Quantify the amount of product (dihydrotestosterone) formed at each time point using a suitable detection method (e.g., HPLC, LC-MS, or a spectrophotometric method).
-
Plot the product concentration against time. The linear portion of this curve represents the time window during which the reaction rate is constant. Select an incubation time for subsequent experiments that falls within this linear range.
Protocol 2: 5-Alpha-Reductase Inhibition Assay with this compound
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the 5-alpha-reductase enzyme preparation to each well.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate for the optimized pre-incubation time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (testosterone) and co-factor (NADPH) to all wells.
-
Incubate the plate for the optimized reaction time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1N HCl).
-
Quantify the amount of product formed in each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for a 5-alpha-reductase inhibition assay.
Caption: Inhibition of the 5-alpha-reductase pathway by this compound.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
controlling for confounding variables in Turosteride animal studies
Welcome to the technical support center for Turosteride animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for common confounding variables during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Animal and Environmental Variables
Question 1: We are observing significant variation in hormonal baselines across our rodent cohorts. How can we minimize this?
Answer: Baseline hormonal variations can be a significant confounder. Several factors related to the animals themselves and their environment can contribute to this. It is crucial to control for:
-
Age and Strain: Hormonal profiles and drug metabolism can vary significantly with age and genetic strain. For instance, androgen receptor expression in the mouse cortex and hippocampus changes with age and can show sex-specific differences. Studies have also shown age-dependent and gender-specific changes in tissue iron levels across different mouse strains, which can influence overall health and experimental outcomes.
-
Troubleshooting:
-
Ensure all animals in a study are from the same supplier, strain, and are within a narrow age range.
-
Justify the choice of strain and age based on the specific research question.
-
Report these details explicitly in the methodology.
-
-
-
Sex: There are known sex-dependent differences in hormone levels and drug metabolism. For example, female rats and mice often show higher basal and stress-induced corticosterone levels compared to males.
-
Troubleshooting:
-
Unless sex differences are the primary outcome, conduct studies in a single sex.
-
If both sexes are used, ensure groups are balanced and analyze the data for sex-specific effects.
-
-
-
Circadian Rhythm: Many hormones, including androgens and corticosteroids, are released in a cyclical pattern throughout the day. Disrupting these rhythms can alter baseline levels and affect drug efficacy.
-
Troubleshooting:
-
Maintain a strict 12-hour light/12-hour dark cycle.
-
Perform all procedures (dosing, blood collection) at the same time of day for all animals to minimize variability due to hormonal fluctuations.
-
-
Question 2: Our results show high variability between cages, even within the same treatment group. What could be the cause?
Answer: Inter-cage variability often points to environmental or social stressors.
-
Stress: Handling, cage changes, and even noise can induce a stress response, leading to the release of glucocorticoids and other hormones that can interfere with the androgen axis. Even routine procedures like bleeding can cause significant stress and alter hormone levels.
-
Troubleshooting:
-
Acclimate animals to the facility and handling for at least one week before starting the experiment.
-
Minimize noise and disturbances in the animal facility.
-
Use consistent and gentle handling techniques.
-
Consider using less invasive methods for sample collection where possible.
-
-
-
Diet: The composition of the diet can influence hormone levels. High-fat diets have been shown to increase prostate weight in rats without altering androgen levels, suggesting an indirect effect on androgen-sensitive tissues. Low-protein diets, on the other hand, have been associated with reduced testosterone and follicle-stimulating hormone (FSH) concentrations in male rats.
-
Troubleshooting:
-
Provide a standardized, consistent diet to all animals throughout the study.
-
Ensure the diet composition is appropriate for the research question and does not introduce unintended variables.
-
If investigating diet-drug interactions, have a well-defined control diet group.
-
-
-
Gut Microbiome: The gut microbiota can metabolize steroid hormones, including androgens, and can be influenced by diet and environmental factors. This can alter the bioavailability and efficacy of this compound.
-
Troubleshooting:
-
Ensure all animals are sourced from the same supplier and have been housed under similar conditions to promote a more uniform microbiome.
-
Be aware that changes in diet can alter the gut microbiome and potentially influence results.
-
-
Section 2: Experimental Procedure Variables
Question 3: We are using oral gavage for this compound administration and are concerned about inconsistent dosing and animal stress. How can we standardize this procedure?
Answer: Oral gavage is a common technique but requires precision to ensure accurate dosing and minimize stress and injury.
-
Technique and Volume: Improper technique can cause esophageal or stomach perforation, and incorrect volume can lead to reflux and aspiration.
-
Troubleshooting:
-
Ensure all personnel are thoroughly trained in proper gavage technique.
-
Use the correct size and type of gavage needle for the animal's weight (flexible-tipped needles are often recommended to reduce injury risk).
-
Calculate the dosing volume accurately based on the animal's most recent body weight. The maximum recommended volume is typically 10 mL/kg for mice.
-
-
-
Fasting: Fasting prior to gavage can be necessary for certain experimental designs, but it also can be a stressor and affect the microbiome.
-
Troubleshooting:
-
If fasting is required, it should be for a consistent and justified duration (e.g., 4-6 hours).
-
Ensure all animals (including controls) are fasted for the same period.
-
-
Detailed Protocol: Standardized Oral Gavage in Mice
-
Animal Restraint: Scruff the mouse, grasping the skin over the shoulders to extend the head and create a straight line through the neck and esophagus.
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and try again.
-
Administration: Once the needle is in the stomach, slowly administer the calculated volume of this compound solution.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing.
Quantitative Data Summary
Table 1: Impact of Dietary Protein on Male Rat Reproductive Parameters
| Parameter | Control Protein Diet | Low Protein Diet | Percentage Change | p-value |
| Body Weight (g) | 250 ± 15.2 | 180 ± 10.5 | ↓ 28% | p = 0.0001 |
| Testis Weight (g) | 1.5 ± 0.1 | 1.1 ± 0.08 | ↓ 26.7% | p = 0.0001 |
| Serum Testosterone (ng/mL) | 3.2 ± 0.4 | 1.8 ± 0.3 | ↓ 43.8% | p = 0.001 |
| Serum FSH (ng/mL) | 5.5 ± 0.6 | 4.2 ± 0.5 | ↓ 23.6% | p = 0.04 |
| Serum LH (ng/mL) | 1.2 ± 0.2 | 1.1 ± 0.2 | No significant change | p = 0.13 |
Data synthesized from a meta-analysis on the effects of low-protein diets in male rats.
Table 2: Effect of High-Fat Diet on Prostate Weight in Rats
| Parameter | Low Fat Diet (3.6% kcal from fat) | High Fat Diet (32.2% kcal from fat) | Percentage Change | p-value |
| Ventral Prostate Weight (mg) | 450 ± 25 | 518 ± 30 | ↑ 15% | p < 0.001 |
| Serum Testosterone | No significant difference | No significant difference | - | - |
| Intraprostatic Testosterone | No significant difference | No significant difference | - | - |
Data from a study on Sprague-Dawley rats fed experimental diets for 1 to 3 months.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow with key control points for confounding variables.
Caption: this compound's presumed mechanism and potential confounding interactions.
Caption: Logical relationships between key confounding variables in animal studies.
Turosteride Technical Support Center: Ensuring Reproducibility in Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of Turosteride's effects on cell proliferation. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound (FCE-26,073) is a selective inhibitor of the 5α-reductase enzyme.[1] It was investigated for the treatment of benign prostatic hyperplasia (BPH) but was never marketed.[1] It is classified as a 4-azasteroid.[2]
Q2: What is the primary mechanism of action of this compound? A2: this compound selectively inhibits the type II isoform of 5α-reductase, the enzyme that converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[1][3] By reducing DHT levels, this compound decreases androgenic stimulation in target tissues like the prostate, which can in turn inhibit cell proliferation.[2][3] It has approximately 15-fold greater selectivity for the type II isoform over the type I isoform.[1][2]
Q3: Does this compound interact with other receptors? A3: this compound is highly selective. Studies have shown it has negligible binding affinity for androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors.[2][3][4] This high selectivity minimizes the potential for off-target effects on other hormonal pathways.[2]
Q4: How should this compound be prepared and stored for in vitro experiments? A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Experimental Design
Q5: Which cell lines are appropriate for studying this compound's effects on proliferation? A5: Androgen-sensitive prostate cell lines are the most relevant models. Examples include LNCaP, VCaP, and LAPC-4, which express the androgen receptor (AR) and whose proliferation is influenced by androgens like DHT.[6][7] It is crucial to use authenticated, low-passage cell lines to ensure consistent results.
Q6: What controls are essential for a robust this compound cell proliferation experiment? A6: To ensure data reliability, the following controls are mandatory:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effect of the solvent itself.
-
Untreated Control: Cells grown in culture medium alone, representing the baseline proliferation rate.
-
Positive Control (for inhibition): Cells treated with a known inhibitor of proliferation in the specific cell line (e.g., a higher concentration of this compound or another anti-proliferative agent).
-
Medium-Only Control (Blank): Wells containing only culture medium and the assay reagents. This is used to subtract background absorbance/fluorescence.[8]
Q7: What is a typical concentration range for this compound in cell-based assays? A7: The effective concentration will vary depending on the cell line and experimental conditions. Given its IC50 for 5α-reductase is in the nanomolar range (around 53-55 nM), a dose-response experiment is recommended.[3][4][9] A starting range could be from 1 nM to 10 µM to determine the optimal inhibitory concentration for your specific cell model.
Troubleshooting Guide
This guide addresses common issues encountered during cell proliferation experiments with this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven number of cells plated per well.[10] 2. Pipetting Errors: Inaccurate dispensing of this compound, media, or assay reagents. 3. "Edge Effect": Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | 1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting.[10] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent results between experiments. | 1. High Cell Passage Number: Cells can undergo phenotypic drift over time, altering their response to stimuli.[11] 2. Mycoplasma Contamination: This common, often invisible contamination can significantly alter cell proliferation and metabolism.[12] 3. Variability in Reagents: Differences between lots of serum (e.g., FBS), media, or this compound. | 1. Use cells from a frozen, validated master stock for a limited number of passages. Keep detailed records of passage numbers.[12] 2. Routinely test cell cultures for mycoplasma using PCR-based or other sensitive detection kits.[12] 3. Test new lots of critical reagents before use in large-scale experiments. Use a single, validated batch of this compound for a series of related experiments. |
| No observable effect of this compound on cell proliferation. | 1. Cell Line Insensitivity: The chosen cell line may not be sensitive to androgens or may lack expression of 5α-reductase type II. 2. Compound Degradation: this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Suboptimal Assay Conditions: Incubation time with this compound may be too short, or the cell density may be too high. | 1. Confirm the androgen-responsiveness and 5α-reductase expression of your cell line. Consider using a different, validated cell model. 2. Prepare fresh this compound dilutions from a properly stored, low-use aliquot. 3. Optimize the treatment duration and cell seeding density. A longer incubation may be required to observe effects on proliferation. |
| Absorbance/Fluorescence readings are too high or too low. | 1. Incorrect Cell Number: Seeding too many cells can lead to saturated signals, while too few can result in signals below the detection limit. 2. Incorrect Incubation Time (Assay Specific): For metabolic assays like MTT, incubation time is critical. Too short gives a weak signal; too long can lead to artifacts.[5] 3. Instrument Settings: Incorrect wavelength or gain settings on the plate reader. | 1. Perform a cell titration experiment to determine the optimal seeding density that results in a linear signal response within the assay's dynamic range.[13] 2. Optimize the assay incubation time for your specific cell line and conditions. 3. Verify the plate reader settings are correct for the specific assay being used (e.g., ~570 nm for MTT).[8][14] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Species | IC50 Value | Reference(s) |
| 5α-Reductase | Human (Prostate) | 55 nM | [3][4][9] |
| 5α-Reductase | Rat (Prostate) | 53 nM | [3][4][9] |
| Androgen Receptor | Rat (Prostate) | 84 µM | [3] |
Table 2: In Vivo Effects of this compound in Rats
| Treatment | Ventral Prostate Weight Reduction | Intraprostatic DHT Reduction | Tumor Growth Inhibition (Dunning R3327 Model) | Reference(s) |
| 3 mg/kg/day (20 days) | 10% | 61% | N/A | [3] |
| 10 mg/kg/day (20 days) | 33% | 74% | N/A | [3] |
| 30 mg/kg/day (20 days) | 42% | 78% | N/A | [3] |
| 200 mg/kg/day (9 weeks) | ~60% | N/A | 45% | [2][15] |
Visualizations: Pathways and Workflows
This compound's Mechanism of Action
The diagram below illustrates the canonical androgen signaling pathway and the specific inhibitory action of this compound.
Caption: this compound inhibits 5α-reductase II, blocking DHT production and subsequent gene transcription.
Standard Experimental Workflow
This workflow outlines the key steps for assessing this compound's effect on cell proliferation using a standard assay like MTT.
Caption: A typical workflow for a cell proliferation assay to evaluate this compound's efficacy.
Troubleshooting Logic for Reproducibility Issues
This diagram provides a logical decision-making process to diagnose the source of experimental variability.
Caption: A decision tree to help diagnose sources of poor reproducibility in experiments.
Detailed Experimental Protocols
Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][8]
Materials:
-
Androgen-sensitive cells (e.g., LNCaP)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized[5]
-
Solubilization solution (e.g., sterile, ultra-pure DMSO or 10% SDS in 0.01 M HCl)[5][13]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase.[5] b. Perform a cell count and determine viability (e.g., using Trypan Blue). c. Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] d. Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells for medium-only blanks. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also prepare a vehicle control containing the highest concentration of DMSO used. b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control media to the appropriate wells. c. Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.
-
MTT Labeling and Solubilization: a. After the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[14] b. Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells. c. After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well, including the blank controls.[5] e. Mix thoroughly with a multi-channel pipette to ensure all formazan crystals are dissolved. The solution should turn a uniform purple color.
-
Data Acquisition and Analysis: a. Let the plate sit at room temperature in the dark for at least 15 minutes to ensure complete solubilization.[5] b. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8][14] c. Subtract the average absorbance of the medium-only blanks from all other readings. d. Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100 e. Plot the % Viability against the log of this compound concentration to determine the IC50 value.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 137099-09-3 | Benchchem [benchchem.com]
- 3. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine properties of the testosterone 5 alpha-reductase inhibitor this compound (FCE 26073) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. corning.com [corning.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Effect of this compound, a 5 alpha-reductase inhibitor, on the Dunning R3327 rat prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Turosteride versus finasteride efficacy in reducing prostate volume
A Comparative Guide to the Efficacy of Turosteride and Finasteride in Reducing Prostate Volume
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different 5-alpha-reductase inhibitors is crucial for advancing the treatment of benign prostatic hyperplasia (BPH). This guide provides a detailed comparison of this compound and finasteride, focusing on their efficacy in reducing prostate volume, supported by available experimental data.
Mechanism of Action: Inhibition of 5-Alpha-Reductase
Both this compound and finasteride are classified as 5-alpha-reductase inhibitors. Their primary mechanism of action involves blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver of prostate growth. By inhibiting this enzymatic conversion, these drugs reduce DHT levels within the prostate gland, leading to a decrease in prostate volume and subsequent relief from BPH symptoms. Finasteride is a selective inhibitor of type II and III 5α-reductase isoforms, while this compound is also a selective inhibitor of the type II isoform.
The signaling pathway for 5-alpha-reductase inhibitors is illustrated in the diagram below.
Mechanism of action for 5-alpha-reductase inhibitors.
Comparative Efficacy in Prostate Volume Reduction
A direct comparison of the clinical efficacy of this compound and finasteride is challenging due to the disparity in their developmental stages. This compound, a compound investigated by GlaxoSmithKline, did not proceed to market, and the available data is from preclinical animal studies. In contrast, finasteride is an FDA-approved medication with extensive data from large-scale human clinical trials.
The following table summarizes the available quantitative data on the efficacy of both compounds in reducing prostate volume.
| Parameter | This compound (Preclinical Data) | Finasteride (Human Clinical Data) |
| Study Population | Adult male rats | Men with BPH |
| Dosage | 3, 10, and 30 mg/kg/day (oral) | 5 mg/day (oral) |
| Treatment Duration | 20 days | 12 - 48 months |
| Prostate Volume Reduction | 10%, 33%, and 42% reduction in ventral prostate weight at 3, 10, and 30 mg/kg/day, respectively. In another study, 50 and 200 mg/kg/day resulted in a 53% and 60% reduction in ventral prostate weight, respectively, over 9 weeks. | A consistent reduction of approximately 25% in total prostate volume compared to placebo over long-term treatment (>4 years). Other studies report reductions of 18-27% over 1-3 years. |
| Intraprostatic DHT Reduction | 61%, 74%, and 78% reduction at 3, 10, and 30 mg/kg/day, respectively. | Up to 80-90% reduction. |
| Serum DHT Reduction | A non-statistically significant 40% reduction. | Approximately 65-70% reduction. |
Experimental Protocols
This compound: Preclinical Study in Rats
A key study on this compound's efficacy involved the following protocol:
-
Subjects: Adult male rats.
-
Treatment Groups: this compound administered orally at daily doses of 3, 10, and 30 mg/kg for 20 days.
-
Methodology: At the end of the treatment period, the ventral prostate was excised and weighed. Intraprostatic and serum levels of testosterone and DHT were measured to assess the biochemical effects of the drug.
Finasteride: Human Clinical Trials (e.g., MTOPS Trial)
The Medical Therapy of Prostatic Symptoms (MTOPS) trial provides a robust example of the clinical evaluation of finasteride:
-
Subjects: 3,047 men with lower urinary tract symptoms and BPH.
-
Treatment Groups: Patients were randomized to receive placebo, doxazosin (an alpha-blocker), 5 mg of finasteride, or a combination of doxazosin and finasteride.
-
Methodology: The average treatment duration was 4.5 years. Total prostate volume was measured at baseline, annually, and at the end of the study using transrectal ultrasound.
Summary and Conclusion
Based on the available evidence, both this compound and finasteride are effective inhibitors of 5-alpha-reductase and demonstrate the ability to reduce prostate size. Preclinical studies on this compound showed a dose-dependent reduction in prostate weight in rats, with significant decreases in intraprostatic DHT levels. Notably, one study suggested that this compound's reduction in prostatic DHT was not associated with a secondary increase in testosterone content within the prostate, a potential advantage over other inhibitors.
Finasteride, with its extensive clinical data, has been shown to consistently reduce prostate volume by approximately 20-30% in men with BPH over long-term treatment, leading to improved urinary symptoms.
While a direct head-to-head comparison in a clinical setting is not possible due to this compound's developmental status, the preclinical data for this compound suggests it was a potent 5-alpha-reductase inhibitor with significant effects on prostate tissue. For drug development professionals, the case of this compound may offer insights into the development of next-generation 5-alpha-reductase inhibitors, potentially with different pharmacokinetic or pharmacodynamic profiles compared to established drugs like finasteride. Further research would be required to fully elucidate the comparative clinical efficacy and safety of this compound.
Comparative Analysis of Turosteride and Dutasteride on Hair Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of turosteride and dutasteride, two 5-alpha reductase inhibitors with implications for the treatment of androgenetic alopecia (AGA). The information is compiled from preclinical and clinical studies to offer an objective overview of their mechanisms, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Isoforms
Both this compound and dutasteride exert their effects by inhibiting the 5-alpha reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Elevated levels of DHT are a key factor in the miniaturization of hair follicles seen in AGA.[2][3] However, the two compounds differ significantly in their inhibitory profiles.
-
This compound: Is a selective inhibitor of the type II isoform of 5-alpha reductase.[4][5] The type II isoenzyme is predominantly found in hair follicles and the prostate.[3] Its selectivity is similar to the more well-known 5-alpha reductase inhibitor, finasteride.[4]
-
Dutasteride: Is a dual inhibitor, targeting both type I and type II 5-alpha reductase isoenzymes.[6][7] The type I isoform is also present in the scalp and sebaceous glands.[3] This dual inhibition leads to a more comprehensive suppression of DHT.[3]
This fundamental difference in their mechanism of action is the primary determinant of their varying potencies in reducing DHT levels.
Pharmacodynamic Properties
The differential inhibition of 5-alpha reductase isoforms by this compound and dutasteride results in distinct pharmacodynamic effects, particularly concerning DHT suppression.
| Parameter | This compound | Dutasteride |
| Target Isoforms | 5-alpha reductase type II | 5-alpha reductase type I and type II |
| Serum DHT Suppression | Approximately 40% (in rats, non-significant)[8] | Up to 98%[9][10] |
| Prostatic DHT Suppression | Up to 78% (in rats)[8] | Approximately 85-90%[9] |
| Binding Affinity | IC50 of 53 nM for human prostatic 5-alpha reductase[8] | IC50 of 3.9 nM for type I and 1.8 nM for type II[9] |
Clinical Efficacy in Androgenetic Alopecia
Direct comparative clinical trials between this compound and dutasteride for hair growth have not been conducted. The clinical development of this compound did not proceed to market.[4] Therefore, the available efficacy data for dutasteride is presented, often in comparison to finasteride, a selective type II inhibitor like this compound, which can serve as a proxy for understanding the potential differences.
Dutasteride Clinical Trial Data
Multiple studies have demonstrated the efficacy of dutasteride in treating male androgenetic alopecia, with many showing its superiority over finasteride.
| Efficacy Endpoint | Dutasteride (0.5 mg/day) | Finasteride (1 mg/day) | Placebo | Study Reference |
| Mean Change in Total Hair Count/cm² at 24 weeks | +22.04 | +5.88 | - | [11] |
| Mean Change in Total Hair Count/cm² at 24 weeks | +23.14 | +4.3 | - | [7] |
| Investigator's Global Photographic Assessment (Vertex) | Significantly better than finasteride | - | - | [12] |
| Investigator's Global Photographic Assessment (Frontal) | Significantly better than finasteride | - | - | [12] |
A 2019 meta-analysis concluded that dutasteride provided a statistically significant advantage in improving hair growth compared to finasteride.[3][12] Dutasteride has been shown to be effective in both male and female AGA.[13]
This compound Efficacy Data
There is a lack of clinical data for this compound's effect on hair growth. Preclinical studies in rats showed a reduction in prostatic DHT, which is a key mechanism for treating BPH and is suggestive of its potential in AGA.[8] Given its selective inhibition of type II 5-alpha reductase, its efficacy would be expected to be in a similar range to finasteride.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below is a representative experimental protocol for a clinical trial evaluating the efficacy of a 5-alpha reductase inhibitor in male androgenetic alopecia, based on common study designs.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Male participants aged 18 to 50 years with a diagnosis of androgenetic alopecia, typically classified as Hamilton-Norwood scale IIIv, IV, or V.
Intervention:
-
Group 1: Dutasteride (e.g., 0.5 mg daily)
-
Group 2: this compound (hypothetical, e.g., 5 mg daily)
-
Group 3: Placebo
Duration: 24 to 52 weeks.
Primary Efficacy Endpoints:
-
Change from baseline in target area hair count: A defined area of the scalp (e.g., 1 cm²) is tattooed or marked, and hairs are counted at baseline and subsequent visits using macrophotography.
-
Investigator's assessment of global photographs: Standardized photographs of the vertex and superior-frontal scalp are taken at baseline and at the end of the study. These are assessed by a blinded panel of experts using a standardized rating scale.
Secondary Efficacy Endpoints:
-
Patient self-assessment: Participants complete a validated questionnaire to assess their perception of hair growth and satisfaction with the treatment.
-
Change in hair thickness: Assessed via phototrichogram analysis.
Safety Assessments: Monitoring and recording of all adverse events (AEs), with a specific focus on sexual side effects such as decreased libido, erectile dysfunction, and ejaculation disorders.[7][14] Laboratory safety tests (e.g., liver function tests, PSA levels) are also conducted.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes discussed.
Caption: Comparative mechanism of this compound and Dutasteride.
Caption: Typical experimental workflow for a hair growth clinical trial.
Conclusion
Dutasteride, a dual inhibitor of both type I and type II 5-alpha reductase, demonstrates superior efficacy in promoting hair growth compared to selective type II inhibitors like finasteride, as evidenced by a greater increase in hair count and more significant improvements in hair thickness.[7][11][12] While direct comparative data is unavailable for this compound, its selective inhibition of type II 5-alpha reductase suggests its efficacy would be more comparable to finasteride than to dutasteride. The more potent and comprehensive DHT suppression achieved with dutasteride provides a clear mechanistic advantage for the treatment of androgenetic alopecia.[3][9] The safety profiles of dutasteride and finasteride appear to be similar, with sexual dysfunction being the most commonly reported adverse effect.[12] Further research, including head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy and safety of this compound and dutasteride. However, based on the existing evidence, dutasteride represents a more potent therapeutic option for hair growth.
References
- 1. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drbonaros.com [drbonaros.com]
- 3. healthon.com [healthon.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Epristeride - Wikipedia [en.wikipedia.org]
- 6. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. Hormonal effects of this compound, a 5 alpha-reductase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dutasteride - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative Study of Efficacy and Adverse Effect Profile of Oral Finasteride and Dutasteride in Male Androgenetic Alopecia | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 12. The efficacy and safety of dutasteride compared with finasteride in treating men with androgenetic alopecia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Anti-Tumor Activity of Turosteride and Modern Anti-Androgens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor activity of Turosteride, a 5-alpha-reductase inhibitor, with that of contemporary anti-androgen agents, including Enzalutamide, Bicalutamide, and Abiraterone Acetate. The information is intended for researchers and professionals in the field of oncology and drug development to facilitate an objective evaluation of these compounds based on available preclinical data.
Executive Summary
This compound, a 5α-reductase inhibitor investigated for benign prostatic hyperplasia, has demonstrated anti-tumor activity in preclinical models of prostate cancer.[1] This guide synthesizes the available data on this compound and juxtaposes it with the well-established anti-tumor profiles of second-generation anti-androgens like Enzalutamide and Bicalutamide, as well as the androgen synthesis inhibitor Abiraterone Acetate. While direct comparative studies are scarce due to the discontinuation of this compound's development, this guide aims to provide a comprehensive overview based on existing literature to inform future research and development.
Mechanism of Action: A Differential Approach to Androgen Blockade
The anti-tumor activity of the compared agents stems from their interference with the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer growth.[2][3] However, their mechanisms of action differ significantly.
-
This compound: As a 5α-reductase inhibitor, this compound blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This reduction in intraprostatic DHT levels curtails the activation of the androgen receptor.
-
Enzalutamide and Bicalutamide: These are direct antagonists of the androgen receptor. They competitively inhibit the binding of androgens to the AR, preventing its nuclear translocation and subsequent activation of target genes.[4][5] Enzalutamide exhibits a significantly higher binding affinity for the AR compared to Bicalutamide.[4]
-
Abiraterone Acetate: This agent inhibits the enzyme CYP17A1, which is crucial for the synthesis of androgens in the testes, adrenal glands, and within the tumor itself.[6][7] This leads to a profound reduction in circulating and intratumoral androgen levels.
Comparative Anti-Tumor Efficacy: In Vitro and In Vivo Data
The following tables summarize the available preclinical data on the anti-tumor activity of this compound and the comparator anti-androgens. It is crucial to note that the data for this compound is limited and originates from older studies using a specific rat model, which complicates direct comparison with data from other models used for the newer agents.
Table 1: In Vivo Anti-Tumor Activity in Prostatic Carcinoma Models
| Compound | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| This compound | Dunning R3327 Rat | 200 mg/kg/day (oral) | 9 weeks | 45% | [1] |
| Bicalutamide | Dunning R3327H Rat | 25 mg/kg/day (oral) | Not specified | Significant reduction, equivalent to castration | [5] |
| Enzalutamide | LNCaP Xenograft | Not specified | Not specified | Significant regression of castrate-resistant tumors | [8] |
| Abiraterone Acetate | 22Rv1 Xenograft | 500 mg/kg (oral, conjugate) | 14 administrations | 65% | [9] |
| Flutamide | Dunning R3327 Rat | 25 mg/kg/day (oral) | 9 weeks | 70% | [1] |
| Leuprolide | Dunning R3327 Rat | 300 µ g/rat (subcutaneous) | Every 3 weeks for 9 weeks | 77% | [1] |
| Castration | Dunning R3327 Rat | N/A | 9 weeks | 85% | [1] |
Table 2: In Vitro Activity in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Enzalutamide | LNCaP | Competition Binding | 21.4 nM | [10] |
| Enzalutamide | LNCaP | Luciferase Reporter | 26 nM | [10] |
| Bicalutamide | LNCaP | Competition Binding | 160 nM | [10] |
| Abiraterone Acetate | Not Available | Not Available | Not Available |
Experimental Protocols
In Vivo Tumor Growth Inhibition Assay (Dunning R3327 Rat Model)
This protocol is based on the methodology used in the evaluation of this compound.[1]
-
Animal Model: Male rats bearing the androgen-sensitive Dunning R3327 prostatic carcinoma are used.
-
Tumor Implantation: Tumor fragments are implanted subcutaneously in the flank of the animals.
-
Treatment Initiation: Treatment commences when tumors reach a palpable size (e.g., 0.5-1.5 cm in diameter).
-
Drug Administration:
-
This compound and Bicalutamide are administered orally, typically daily or 6 days a week.
-
Leuprolide is administered subcutaneously at specified intervals.
-
A control group receives the vehicle.
-
A surgical castration group serves as a positive control for androgen deprivation.
-
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study (e.g., after 9 weeks), animals are euthanized, and final tumor weights are recorded. The percentage of tumor growth inhibition is calculated by comparing the mean tumor weight of the treated groups to the vehicle control group.
In Vitro Cell Viability and Androgen Receptor Activity Assays
These protocols are generalized from methods used to evaluate modern anti-androgens.[10][11]
-
Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP or LAPC4 are commonly used.
-
Cell Viability Assay (e.g., WST-1 or MTT):
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are then treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 48-96 hours), a reagent (WST-1 or MTT) is added.
-
The absorbance is measured, which correlates with the number of viable cells.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
-
-
Androgen Receptor (AR) Competition Binding Assay:
-
Prostate cancer cells are incubated with a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of the test compound.
-
The amount of radiolabeled androgen bound to the AR is measured.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the radiolabeled androgen, is determined.
-
-
AR-Mediated Gene Transactivation Assay (e.g., Luciferase Reporter Assay):
-
Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
Cells are then treated with an androgen (e.g., R1881) in the presence or absence of the test compound.
-
Luciferase activity is measured to determine the extent of AR-mediated gene transcription.
-
The IC50 value for the inhibition of AR transactivation is calculated.
-
Visualizing the Mechanisms and Workflow
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.
Experimental Workflow for Evaluating Anti-Tumor Activity
Caption: Preclinical Workflow for Anti-Androgen Efficacy Testing.
Conclusion
The available preclinical data indicates that this compound possesses anti-tumor activity in an androgen-sensitive prostate cancer model, primarily through the inhibition of 5α-reductase. However, its potency appears to be less than that of direct androgen deprivation through castration or LHRH agonists.[1] Modern anti-androgens such as Enzalutamide and Abiraterone Acetate, which target the androgen receptor signaling pathway more comprehensively, have demonstrated robust anti-tumor effects in a variety of preclinical models and have well-established clinical efficacy.
Direct comparison of this compound with these newer agents is challenging due to the different experimental models and the limited data available for this compound. The provided data and experimental outlines can serve as a valuable resource for researchers interested in the historical context of anti-androgen development and for the design of future studies aimed at evaluating novel therapeutics targeting the androgen receptor signaling pathway. Further research, potentially involving the re-synthesis and re-evaluation of this compound in modern, standardized preclinical models, would be necessary for a definitive comparative assessment.
References
- 1. Effect of this compound, a 5 alpha-reductase inhibitor, on the Dunning R3327 rat prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumour activity of abiraterone acetate against metastatic castration-resistant prostate cancer progressing after docetaxel and enzalutamide (MDV3100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Combination AZD5363 with Enzalutamide Significantly Delays Enzalutamide-resistant Prostate Cancer in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preclinical Evaluation of Small-Molecule Prostate-Specific Membrane Antigen-Targeted Abiraterone Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 11. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Efficacy: Turosteride vs. Finasteride
A comprehensive review of the long-term clinical data on finasteride and preclinical findings on turosteride for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the long-term efficacy of this compound and finasteride, two 5-alpha reductase inhibitors. Due to the discontinuation of this compound's clinical development, this guide presents the available preclinical data for this compound and contrasts it with the extensive long-term clinical trial data for finasteride. For a more complete clinical comparison, data for dutasteride, another widely studied 5-alpha reductase inhibitor, is also included.
Executive Summary
This compound, a selective inhibitor of the type II isoform of 5-alpha reductase, demonstrated potential in preclinical studies for reducing prostate size and inhibiting tumor growth in animal models.[1][2] However, it was never marketed, and consequently, no long-term human clinical efficacy data is available.[1] In contrast, finasteride, another selective type II 5-alpha reductase inhibitor, has been extensively studied in long-term clinical trials and is a widely prescribed treatment for androgenetic alopecia (AGA) and benign prostatic hyperplasia (BPH).
Dutasteride, an inhibitor of both type I and type II 5-alpha reductase, generally shows a greater reduction in dihydrotestosterone (DHT) levels compared to finasteride.[3] Clinical trials comparing dutasteride and finasteride have shown dutasteride to be potentially more effective in promoting hair growth in AGA, while their efficacy in managing BPH symptoms is largely comparable.[4][5]
This guide will delve into the preclinical profile of this compound and provide a detailed overview of the long-term clinical efficacy and safety of finasteride and dutasteride, supported by experimental data and detailed methodologies.
Mechanism of Action: 5-Alpha Reductase Inhibition
The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is catalyzed by the enzyme 5-alpha reductase. Elevated levels of DHT are implicated in the pathophysiology of both androgenetic alopecia and benign prostatic hyperplasia. This compound, finasteride, and dutasteride all function by inhibiting this enzyme, thereby reducing DHT levels.
This compound, similar to finasteride, is a selective inhibitor of the type II isoform of 5-alpha reductase.[1] Preclinical studies have shown it has an approximately 15-fold selectivity for the type II isoform over the type I isoform.[1] Dutasteride, in contrast, is a dual inhibitor of both type I and type II 5-alpha reductase, leading to a more profound and consistent reduction in serum DHT levels.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound, a 5 alpha-reductase inhibitor, on the Dunning R3327 rat prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Comparison of dutasteride and finasteride for treating benign prostatic hyperplasia: the Enlarged Prostate International Comparator Study (EPICS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
